molecular formula C18H21FN2OS B2700323 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide CAS No. 1797960-69-0

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide

Cat. No.: B2700323
CAS No.: 1797960-69-0
M. Wt: 332.44
InChI Key: OPPJZONIIGKYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a fluorophenyl group, a thiophen-2-ylmethyl group, and an azepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable organometallic reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in specific interactions with these targets, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide can be compared with other azepane derivatives and compounds containing fluorophenyl or thiophen-2-ylmethyl groups. Similar compounds include:

    3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide: Differing by the presence of a chlorine atom instead of a fluorine atom.

    3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)azepane-1-carboxamide: Differing by the presence of a pyridine ring instead of a thiophene ring.

    3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Differing by the presence of a piperidine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-16-8-6-14(7-9-16)15-4-1-2-10-21(13-15)18(22)20-12-17-5-3-11-23-17/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJZONIIGKYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.